molecular formula C15H19N3O2 B6638245 (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol

Numéro de catalogue B6638245
Poids moléculaire: 273.33 g/mol
Clé InChI: VHNKXRAAHBQKNV-HUUCEWRRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol, also known as Ro 15-4513, is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience.

Mécanisme D'action

The mechanism of action of (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 involves its binding to the benzodiazepine site of the GABA(A) receptor. This binding results in a conformational change in the receptor, which reduces the affinity of GABA for the receptor and decreases the inhibitory effects of GABA on neuronal activity. (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 also has the ability to reverse the effects of benzodiazepine agonists such as diazepam, which makes it a useful tool for studying the role of the GABA(A) receptor in various physiological and pathological conditions.
Biochemical and Physiological Effects
(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of the GABA(A) receptor in various brain regions, leading to changes in neuronal excitability, synaptic plasticity, and behavior. (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 has also been shown to have anti-convulsant, anxiolytic, and sedative effects in animal models, which makes it a potential therapeutic agent for the treatment of epilepsy, anxiety disorders, and sleep disorders.

Avantages Et Limitations Des Expériences En Laboratoire

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 has several advantages for lab experiments. It is a selective antagonist of the GABA(A) receptor, which allows for the specific modulation of this receptor without affecting other neurotransmitter systems. (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 is also a reversible antagonist, which makes it a useful tool for studying the acute effects of GABA(A) receptor modulation. However, there are also some limitations to the use of (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 in lab experiments. It has a short half-life and low bioavailability, which makes it difficult to achieve sustained and consistent effects. Additionally, (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 can have off-target effects on other receptors and ion channels, which can complicate the interpretation of results.

Orientations Futures

There are several future directions for the study of (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513. One area of research is the development of more potent and selective GABA(A) receptor antagonists that can be used for therapeutic purposes. Another area of research is the investigation of the role of the GABA(A) receptor in various neurological and psychiatric disorders, such as schizophrenia, depression, and addiction. Additionally, the use of (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 in combination with other drugs or therapies may provide new avenues for the treatment of these disorders.

Méthodes De Synthèse

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 is a chiral compound that can be synthesized using various methods. One of the most common methods involves the reaction of (R)-3-methyl-4-(phenoxymethyl)pyrrolidine with 3-methylimidazole in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired enantiomer.

Applications De Recherche Scientifique

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It is a selective antagonist of the GABA(A) receptor, which is a neurotransmitter receptor that plays a key role in the regulation of neuronal excitability. (3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol 15-4513 has been shown to modulate the activity of the GABA(A) receptor in a dose-dependent manner, leading to a reduction in the inhibitory effects of GABA on neuronal activity.

Propriétés

IUPAC Name

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-17-11-16-7-12(17)8-18-9-14(19)15(10-18)20-13-5-3-2-4-6-13/h2-7,11,14-15,19H,8-10H2,1H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHNKXRAAHBQKNV-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CN2CC(C(C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1CN2C[C@H]([C@@H](C2)OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.